

Structure-Activity Relationship of N-(2-Cyclopropylphenyl) Amides

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Compound of Interest

Compound Name: *N*-(2-cyclopropylphenyl)-2-methylpropanamide

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A Technical Guide for Medicinal Chemists Executive Summary: The "Ortho-Cyclopropyl" Effect

The N-(2-cyclopropylphenyl) amide moiety is not merely a structural decoration; it is a high-performance functional element designed to solve specific "drug-likeness" problems. In drug discovery, this scaffold is often deployed to replace *o*-isopropyl or *o*-bromo phenyl groups.

Why use this scaffold?

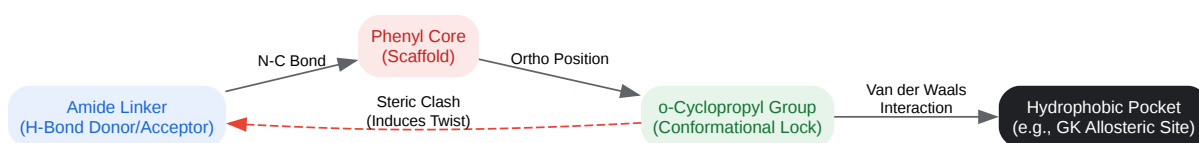
- **Conformational Locking:** The bulky ortho-cyclopropyl group forces the amide bond to twist out of coplanarity with the phenyl ring (high torsion angle), creating a distinct 3D shape critical for fitting into allosteric pockets (e.g., the Glucokinase allosteric site).
- **Metabolic Superiority:** Unlike an *o*-isopropyl group, which is prone to rapid CYP450-mediated benzylic oxidation at the tertiary carbon, the cyclopropyl ring is metabolically robust while maintaining similar lipophilicity and steric bulk.

- Electronic Unique Selling Point: The cyclopropyl group acts as a weak electron donor (pseudo-character) without the excessive lipophilicity penalty of larger alkyl groups.

Structural & Electronic Analysis

The Pharmacophore

The core structure consists of an amide bond linked to an aniline derivative bearing a cyclopropyl ring at the ortho (2-) position.



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Figure 1: Pharmacophore map of the N-(2-cyclopropylphenyl) amide scaffold. The steric clash (red dashed line) prevents planarity, forcing the molecule into a bioactive conformation.

Physicochemical Comparison

Property	o-Cyclopropyl	o-Isopropyl	o-Bromo	Impact on Drug Design
Steric Bulk (A-value)	High	High	Medium	Both alkyls force non-planar conformations.
Metabolic Stability	High	Low (Benzylic hydroxylation)	High	Cyclopropyl prevents rapid clearance.
Electronic Effect	Weak Donor (+I, +M)	Weak Donor (+I)	Withdrawer (-I)	Cyclopropyl stabilizes radical cations (good for certain enzyme mechanisms).
Lipophilicity (LogP)	~ +1.0	~ +1.2	~ +0.9	Cyclopropyl offers a tighter hydrophobic fit.

Synthetic Methodologies

Synthesizing sterically crowded o-cyclopropylanilines requires specific catalytic systems. The standard nucleophilic substitution is ineffective due to the strain of the cyclopropyl ring and steric hindrance.

Protocol: Suzuki-Miyaura Coupling Strategy

This is the industry-standard route for generating the 2-cyclopropylaniline intermediate.

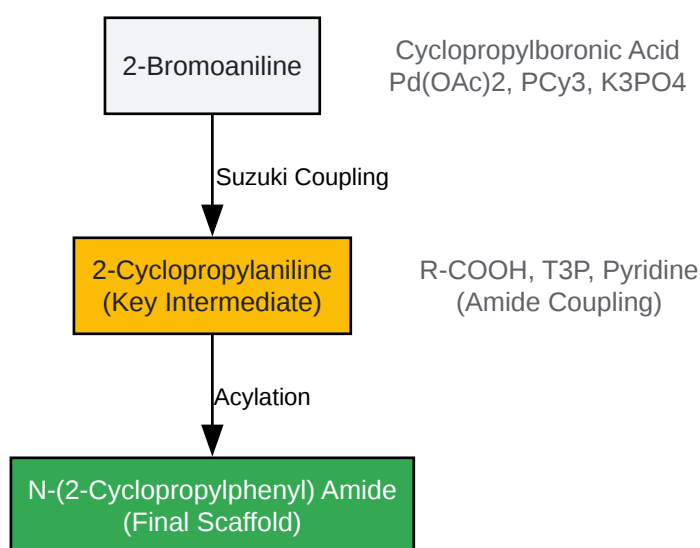
Step 1: Cyclopropyl Coupling

- Reactants: 2-Bromoaniline (or 2-bromo-nitrobenzene), Cyclopropylboronic acid.
- Catalyst: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂.
- Base: K₃PO₄ (anhydrous) is preferred over carbonates to prevent protodeboronation.

- Conditions: Toluene/Water (20:1), 100°C, 12-18h.

Step 2: Amide Formation

- Reactants: 2-Cyclopropylaniline + Carboxylic Acid (R-COOH).
- Coupling Agent: HATU or T3P (Propylphosphonic anhydride).
- Note: Standard EDC/HOBt often fails due to the steric bulk of the ortho-cyclopropyl group. T3P in EtOAc/Pyridine is recommended for high yields.



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Figure 2: Optimized synthetic route for the N-(2-cyclopropylphenyl) amide scaffold using Palladium catalysis and T3P-mediated amidation.

Detailed SAR Analysis

The Amide Linker (R-CO-NH-Ar)

- N-Methylation: Methylating the amide nitrogen (R-CO-N(Me)-Ar) usually abolishes activity. The amide proton (NH) is often a critical hydrogen bond donor to the receptor backbone (e.g., Glu/Asp residues in Kinases).
- Bioisosteres: Replacing the amide with a Urea (-NH-CO-NH-) often retains potency but alters solubility. This is common in TRPV1 antagonists (e.g., AMG 9810 analogs).

The Phenyl Ring (The "Right-Hand" Side)

- 5-Position Substitution: Adding a Fluorine or Chlorine at the 5-position (para to the cyclopropyl) is a common optimization to block para-metabolism and tune the pKa of the aniline nitrogen.
 - Result: Increased metabolic stability ($t_{1/2}$) and often increased potency due to electronic stacking.
- 4-Position Substitution: Large groups here often clash with the binding pocket floor. Small groups (F, Me) are tolerated.

The Cyclopropyl Ring (The "Anchor")

- Ring Size: Expanding to Cyclobutyl or Cyclopentyl drastically changes the torsion angle and often leads to a loss of potency (steric clash). The cyclopropyl group is the "Goldilocks" size—large enough to twist, small enough to fit.
- Substitution on Cyclopropyl: Adding methyl/fluoro groups to the cyclopropyl ring itself is generally disfavored synthetically and biologically (adds unnecessary chiral complexity without potency gain).

Case Studies

Case Study A: Glucokinase Activators (GKAs)

- Target: Glucokinase (GK) for Type 2 Diabetes.
- Mechanism: GKAs bind to an allosteric site, increasing the enzyme's affinity for glucose.
- Role of Scaffold: The N-(2-cyclopropylphenyl) group fits into a specific hydrophobic pocket formed by Val452 and Val455. The conformational rigidity ensures the molecule pays a lower entropy penalty upon binding.
- Key Compound: Piragliatin and related Roche/Merck compounds utilize this steric lock to achieve nanomolar potency.

Case Study B: MAT2A Inhibitors (Oncology)

- Target: Methionine Adenosyltransferase 2A (MAT2A).[1]
- Context: Used in MTAP-deleted cancers.[1]
- SAR Insight: Recent patents (e.g., from Agios) describe "Bis-cyclopropyl" amides where the ortho-cyclopropyl group is essential for selectivity over MAT1A. The rigid shape prevents binding to the slightly tighter MAT1A pocket.

Experimental Protocols

Protocol 6.1: Synthesis of N-(2-cyclopropylphenyl)-4-fluorobenzamide

- Coupling: Charge a flask with 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), and K₃PO₄ (3.0 eq).
- Solvent: Add Toluene/Water (20:1 v/v). Degas with N₂ for 10 min.
- Reaction: Heat to 100°C for 16h. Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 2-cyclopropylaniline.
- Amidation: Dissolve 4-fluorobenzoic acid (1.1 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq) and Pyridine (3.0 eq). Stir 10 min.
- Addition: Add 2-cyclopropylaniline (1.0 eq). Stir at RT for 4h.
- Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and recrystallize from EtOH.

Protocol 6.2: Glucokinase Activation Assay (In Vitro)

- Reagents: Recombinant human GK, Glucose, ATP, NADP⁺, G6PDH (coupling enzyme).
- Method: Monitor NADPH production via fluorescence (Ex 340nm / Em 460nm).
- Procedure: Incubate test compound with GK (10 nM) for 15 min. Initiate reaction with Glucose (5 mM) and ATP (1 mM).

- Data Analysis: Calculate EC₅₀ relative to DMSO control. A valid "Activator" will shift the glucose to lower concentrations (left-shift).

References

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